Ethyl 4-nitrophenyl methylphosphonate
Description
Ethyl 4-nitrophenyl methylphosphonate (ENMP) is an organophosphonate ester with the chemical structure O=P(O-ethyl)(O-4-nitrophenyl)(CH₃). It is widely studied as a simulant for neurotoxic chemical warfare agents (CWAs) like VX due to its structural similarity and reduced toxicity . ENMP contains a methyl group directly bonded to phosphorus, an ethyl ester group, and a 4-nitrophenyl leaving group. This configuration allows it to mimic the reactivity of CWAs in acetylcholinesterase (AChE) inhibition studies while enabling safer laboratory research .
ENMP serves as a critical substrate for enzymes such as Pmi1525 (from Proteus mirabilis) and Rsp3690 (from Rhodococcus spp.), which hydrolyze organophosphonates. These enzymes exhibit high catalytic efficiency toward ENMP, with kcat/Km values of 1.2 × 10⁵ M⁻¹s⁻¹ (Pmi1525) and 3.8 × 10⁵ M⁻¹s⁻¹ (Rsp3690) . Its stereoselectivity profile, favoring the (SP)-enantiomer during hydrolysis, aligns with detoxification goals, as the (SP)-enantiomers of CWAs like sarin and VX are more toxic .
Properties
CAS No. |
3735-98-6 |
|---|---|
Molecular Formula |
C9H12NO5P |
Molecular Weight |
245.17 g/mol |
IUPAC Name |
1-[ethoxy(methyl)phosphoryl]oxy-4-nitrobenzene |
InChI |
InChI=1S/C9H12NO5P/c1-3-14-16(2,13)15-9-6-4-8(5-7-9)10(11)12/h4-7H,3H2,1-2H3 |
InChI Key |
BARJAAQSDSOQEY-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(C)OC1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CCOP(=O)(C)OC1=CC=C(C=C1)[N+](=O)[O-] |
Synonyms |
EPMP ethyl 4-nitrophenyl methylphosphonate ethyl para-nitrophenyl methylphosphonate |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
ENMP is part of a broader family of 4-nitrophenyl methylphosphonate esters. Structural analogs vary in their O-alkyl substituents, phosphorus substituents, or leaving groups, which influence enzymatic hydrolysis rates, stereoselectivity, and toxicity. Key comparisons include:
Structural Analogs with Varying O-Alkyl Groups
- Catalytic Efficiency : ENMP is hydrolyzed most efficiently by both Pmi1525 and Rsp3690. Substituting the ethyl group with bulkier O-alkyls (e.g., isopropyl, cyclohexyl) reduces catalytic activity by 2–3 orders of magnitude due to steric clashes in enzyme active sites .
- Stereoselectivity : Pmi1525 hydrolyzes the (SP)-enantiomer of isobutyl 4-nitrophenyl methylphosphonate 14 times faster than the (RP)-enantiomer, a reversal of the selectivity seen in phosphotriesterase (PTE) .
Simulants for Chemical Warfare Agents (CWAs)
- NIMP (4-Nitrophenyl Isopropyl Methylphosphonate) : Simulates sarin (GB) due to its isopropyl group. It exhibits comparable AChE inhibition but lower intrinsic toxicity, making it suitable for antidote development .
- NEMP (4-Nitrophenyl Ethyl Methylphosphonate): Synonymous with ENMP in some studies, it simulates VX. Both compounds share near-identical AChE inhibition mechanisms but lack the extreme toxicity of actual CWAs .
Enzymatic Hydrolysis and Detoxification
- Pmi1525 vs. Rsp3690 : Rsp3690 shows higher catalytic efficiency for ENMP (kcat/Km = 3.8 × 10⁵ M⁻¹s⁻¹) than Pmi1525, attributed to differences in active-site geometry. For example, Rsp3690 lacks the steric hindrance caused by Phe-296 in Pmi1525 .
- Comparison with Organophosphate Esters: ENMP is hydrolyzed 100–1,000 times faster than paraoxon (organophosphate) by Pmi1525, highlighting its preference for phosphonates .
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